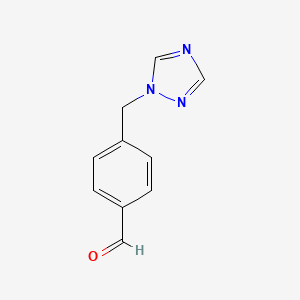

4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

Descripción

Propiedades

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-6-10-3-1-9(2-4-10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPIORKIFKJATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428220 | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-94-5 | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Multi-Step Synthesis from Ethyl 4-fluorobenzoate

A well-documented synthetic route to 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde involves a three-step process starting from ethyl 4-fluorobenzoate. This method is reported with yield data and reaction conditions as follows:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of fluorine by 1,2,4-triazole | Sodium hydride (NaH), dimethylsulfoxide (DMSO), 18 h, 100 °C | 48 | Formation of 4-(1H-1,2,4-triazol-1-yl)benzoate intermediate |

| 2 | Reduction of ester to alcohol | Sodium borohydride (NaBH4), CaCl2, tetrahydrofuran (THF), ambient temperature | 77 | Produces 4-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol |

| 3 | Oxidation of alcohol to aldehyde | Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2), 1.5 h, ambient temperature | 49 | Final step to yield this compound |

This sequence highlights the use of sodium hydride for deprotonation and nucleophilic substitution, followed by a mild reduction and oxidation sequence to reach the aldehyde functionality.

Alternative Routes via Benzonitrile Intermediates

While the direct preparation of this compound is less commonly reported, closely related compounds such as 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile have been synthesized extensively as intermediates in pharmaceutical manufacturing, particularly in the synthesis of Letrozole. These methods provide insights into regioselective nucleophilic substitution strategies that can be adapted for benzaldehyde derivatives.

A patented process improves the regioselectivity and yield of the triazole-substituted benzonitrile by reacting an alkali metal salt of 1,2,4-triazole with α-halo substituted tolunitrile in dimethylformamide (DMF). Key features include:

- Use of sodium salt of 1,2,4-triazole for high selectivity (>96%) toward the desired 1,2,4-triazole isomer.

- Reaction temperature controlled between 10–30 °C to optimize yield and minimize by-products.

- Avoidance of column chromatography by crystallization from diisopropyl ether, enhancing scalability and cost efficiency.

- The intermediate produced can be converted to related aldehyde derivatives through subsequent functional group transformations.

This process is summarized in the following table:

| Parameter | Details |

|---|---|

| Starting Materials | Sodium salt of 1,2,4-triazole, α-bromo-4-tolunitrile |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 10–30 °C |

| Reaction Time | Approximately 2 hours at 10–15 °C |

| Work-up | Aqueous quench, dichloromethane extraction, crystallization |

| Selectivity | >96% for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile |

| Advantages | No chromatographic purification needed; industrially scalable |

While this process is specifically for the benzonitrile derivative, similar nucleophilic substitution and subsequent oxidation strategies can be employed to prepare the benzaldehyde analog.

Notes on Reaction Mechanisms and Selectivity

- The nucleophilic substitution of halogenated aromatic compounds by 1,2,4-triazole salts is a key step. The use of alkali metal salts of triazole (e.g., sodium salt) enhances nucleophilicity and regioselectivity.

- Controlling reaction temperature and solvent polarity (DMF, DMSO) is critical to minimize side reactions, such as formation of unwanted isomers (e.g., 1,3,4-triazole derivatives).

- The oxidation of benzyl alcohol intermediates to aldehydes is commonly achieved using pyridinium chlorochromate (PCC) under mild conditions to avoid overoxidation to acids.

- Reduction steps typically use sodium borohydride under mild conditions to selectively reduce esters to alcohols without affecting triazole rings.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Multi-step from ethyl 4-fluorobenzoate | Ethyl 4-fluorobenzoate | NaH/DMSO, NaBH4/CaCl2/THF, PCC/CH2Cl2 | 48–77 (per step) | Well-established, moderate yields | Multi-step, moderate overall yield |

| Regioselective nucleophilic substitution (patent method) | α-bromo-4-tolunitrile + sodium triazole salt | DMF, 10–30 °C, 2 h | >96 selectivity | High regioselectivity, scalable | Requires handling of halogenated intermediates |

| Reduction and oxidation steps | Benzyl ester or alcohol intermediates | NaBH4 reduction, PCC oxidation | Moderate | Mild conditions | Multi-step, sensitive reagents |

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

Reduction: 4-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is , with a molecular weight of 187.2 g/mol. The compound features a benzaldehyde moiety attached to a triazole ring, which is known for its pharmacological properties.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. It has shown potential as an anticancer agent, particularly against specific cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) due to its ability to inhibit cell proliferation and induce apoptosis .

Table 1: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Inhibition of cell proliferation |

| HCT-116 | 20 | Induction of apoptosis |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activities against various microbial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Agricultural Chemistry

In the field of agrochemicals, this compound is utilized in the formulation of effective fungicides that protect crops from fungal infections. Its triazole structure contributes to the inhibition of fungal growth by interfering with ergosterol biosynthesis .

Material Science

The compound is explored for its potential in creating advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it valuable in the design of novel materials with enhanced properties .

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the synthesis of various antifungal agents using this compound as a key intermediate. The synthesized compounds were tested against common fungal pathogens and displayed promising antifungal activity.

Case Study 2: Development of Coordination Polymers

Researchers have successfully synthesized coordination polymers using this compound with different metal ions. The resulting materials exhibited unique structural properties and potential applications in catalysis and gas storage.

Mecanismo De Acción

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid) exhibit poor solubility in organic solvents, limiting their utility in drug formulations compared to ester or aldehyde analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance binding affinity in enzyme inhibition, whereas methoxy groups () may improve membrane permeability .

Key Research Findings and Trends

Agrochemicals : Triazole-methyl benzaldehyde derivatives are prioritized for fungicidal activity, with allyl benzoates showing superior efficacy over plain aldehydes .

Pharmaceuticals : Letrozole intermediates derived from the target compound dominate anticancer research due to scalable synthesis and high regioselectivity .

Material Science : Benzoic acid analogs are explored for MOFs, leveraging their rigid triazole-carboxylate frameworks .

Actividad Biológica

4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzaldehyde with 1H-1,2,4-triazole. This reaction can be facilitated using bases such as sodium hydride (NaH) to deprotonate the triazole before nucleophilic substitution occurs with benzyl chloride. The compound is characterized by its benzaldehyde moiety substituted with a 1H-1,2,4-triazol-1-ylmethyl group.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown potent inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these activities range from 15.6 to 23.9 µM , indicating a promising therapeutic potential when compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action:

The primary mechanism through which this compound exerts its anticancer effects is by inducing apoptosis in cancer cells. This programmed cell death is crucial for eliminating malignant cells and is a common target for cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It has demonstrated effectiveness against various bacterial and fungal strains. For instance, derivatives containing this triazole structure have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

Q & A

Q. Advanced Research Focus

- Microdilution assays : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) in RPMI-1640 media. MIC values <2 µg/mL suggest potency comparable to fluconazole .

- Time-kill kinetics : Monitor log-phase growth inhibition over 24–48 hours to distinguish fungistatic vs. fungicidal effects .

- Resistance profiling : Serial passage in sub-inhibitory concentrations identifies mutations in CYP51 or efflux pump upregulation .

How do structural analogs of this compound differ in biological activity?

Q. Advanced Research Focus

- Fluconazole : Replacing the benzaldehyde with a difluorophenyl group enhances CYP51 binding but reduces solubility .

- PC945 : A complex analog with extended piperazine chains shows 10-fold higher lung tissue retention, optimized for inhaled delivery .

- Letrozole : Substituting the aldehyde with a nitrile group shifts activity from antifungal to aromatase inhibition .

What chromatographic techniques validate purity, and how are method parameters optimized?

Q. Basic Research Focus

- HPLC : Use a C18 column (4.6 × 250 mm), 40:60 acetonitrile/water mobile phase, UV detection at 254 nm. Retention time ~8.2 min .

- GC-MS : Derivatize with BSTFA to stabilize the aldehyde. Monitor m/z 186 (triazole fragment) and 121 (benzaldehyde) .

- TLC : Rf = 0.5 in ethyl acetate/hexane (1:1) with UV visualization .

What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Racemization : The methylene bridge between triazole and benzaldehyde may racemize under high heat. Use chiral HPLC (Chiralpak AD-H column) to monitor .

- Catalyst leaching : Heterogeneous catalysts (e.g., Amberlyst-15) reduce metal contamination but require frequent regeneration .

- Crystallization : Recrystallize from ethanol/water (70:30) to achieve >99% purity, confirmed by DSC (melting point 148–149°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.